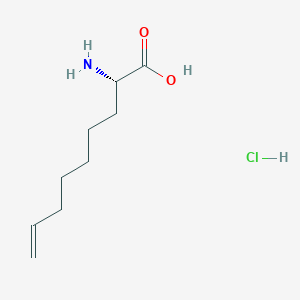

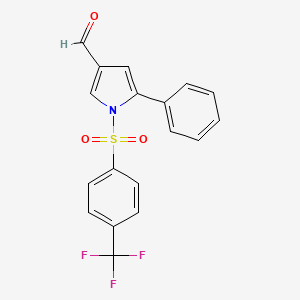

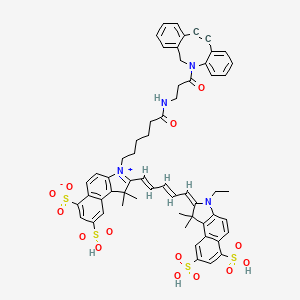

![molecular formula C10H20N2O3 B6361191 t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-73-8](/img/structure/B6361191.png)

t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound with the CAS Number: 1549812-73-8 . It has a molecular weight of 216.28 . The IUPAC name for this compound is tert-butyl (3S,4R)-3-hydroxy-4-piperidinylcarbamate . It is a solid substance that should be stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique

Metabolic Stability and Drug Design

Research has elucidated the metabolic hydrolysis of medicinal carbamates, highlighting the relationship between molecular structure and metabolic stability. Carbamates' metabolic lability decreases with specific structural configurations, which is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic profiles (Vacondio et al., 2010).

Neuropharmacology

The study of carbamates also extends to neuropharmacology, where certain carbamates serve as selective inhibitors of neurotransmitter uptake, modulating neurochemical pathways and showing potential as anticonvulsant agents. This application is exemplified by the evaluation of tiagabine, a compound that inhibits GABA uptake, demonstrating the neurochemical potential of carbamate derivatives in treating neurological disorders (Suzdak & Jansen, 1995).

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) by carbamates, through the transfer and hydrolysis of the carbamoyl group, illustrates their role in enzyme inhibition. This mechanism underpins the effectiveness of carbamates as insecticides and therapeutic agents, highlighting the importance of understanding the rate-limiting steps in carbamoyl enzyme hydrolysis (Rosenberry & Cheung, 2019).

Green Chemistry

The synthesis of N-substituted carbamates through non-phosgene routes represents an area of green chemistry, focusing on reducing the environmental impact of chemical synthesis. Research into carbonyl reagents like CO_2 offers sustainable methods for producing carbamates, aligning with efforts to utilize CO_2 as a raw material (Shang Jianpen, 2014).

Bioseparation Technologies

Carbamates' role extends into bioseparation processes, where techniques like three-phase partitioning (TPP) exploit the chemical properties of carbamates for the separation and purification of bioactive molecules. This application demonstrates the versatility of carbamates in facilitating nonchromatographic bioseparation technologies (Yan et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNVCLBHFFYFH-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

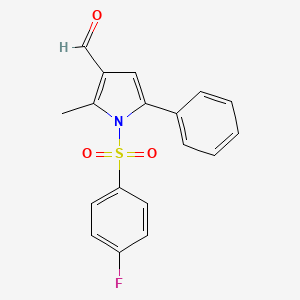

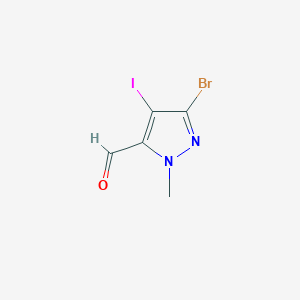

![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)